

Introduction: The Significance of Spectroscopic Integrity

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Compound of Interest

Compound Name: *2,5,6-Trichloro-1h-benzimidazole*

Cat. No.: B048740

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Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antiviral, antifungal, and anticancer properties.^{[1][2][3]} The precise substitution pattern of functional groups, such as halogens, on the benzimidazole core is critical to its biological activity and physicochemical properties.^{[1][2]} **2,5,6-Trichloro-1H-benzimidazole** ($C_7H_3Cl_3N_2$) is a key intermediate and a subject of study in its own right.

Accurate and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic analysis provides a non-destructive fingerprint of a molecule's identity and purity. This guide explains the causality behind the spectroscopic data of **2,5,6-Trichloro-1H-benzimidazole**, moving beyond mere data reporting to provide a framework for predictive analysis and robust quality control.

Molecular Structure and Spectroscopic Implications

The chemical structure of **2,5,6-Trichloro-1H-benzimidazole** dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic signature. The key structural features include:

- A fused bicyclic system consisting of a benzene ring and an imidazole ring.
- Three electron-withdrawing chlorine atoms at positions 2, 5, and 6, which significantly influence the electron density of the aromatic system.

- Two remaining aromatic protons at positions 4 and 7.
- An acidic N-H proton on the imidazole ring, capable of tautomerism and hydrogen bonding.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons. For **2,5,6-Trichloro-1H-benzimidazole**, the spectrum is anticipated to be relatively simple due to the high degree of substitution.

Data Interpretation and Causality:

- Aromatic Protons (H-4, H-7): The molecule possesses two aromatic protons. Due to the symmetry, they are in chemically distinct environments. The electron-withdrawing nature of the adjacent chlorine atoms and the fused imidazole ring will deshield these protons, causing them to resonate at a high chemical shift (downfield), likely in the range of 7.5 - 8.0 ppm. Each will appear as a singlet, as there are no adjacent protons for spin-spin coupling.
- Imidazole Proton (N-H): The N-H proton is acidic and its signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent and concentration, but in a common NMR solvent like DMSO-d₆, it is expected to appear as a broad singlet significantly downfield, often >12 ppm.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
> 12.0	Broad Singlet	N1-H	Acidic proton, subject to hydrogen bonding and exchange.
~7.8	Singlet	H-4	Aromatic proton deshielded by adjacent chloro and imidazole moieties.

| ~7.6 | Singlet | H-7 | Aromatic proton deshielded by adjacent chloro and imidazole moieties. |

Protocol 3.1: ^1H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data.

- Sample Preparation (Self-Validation):
 - Weigh 5-10 mg of the solid **2,5,6-Trichloro-1H-benzimidazole** into a clean, dry NMR tube. The precise mass is recorded for potential concentration-dependent shift analysis.
 - Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for benzimidazoles and its ability to slow N-H proton exchange, allowing for sharper N-H signals.^[6]
 - Cap the tube and vortex until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra and validates the sample's suitability for analysis.
- Instrument Setup & Acquisition:
 - Insert the sample into the NMR spectrometer (e.g., 400 MHz).
 - Lock the field on the deuterium signal of the solvent. A stable lock ensures field stability throughout the experiment.

- Shim the magnetic field to optimize homogeneity. This is validated by observing a sharp, symmetrical solvent peak.
- Acquire a standard proton spectrum using typical parameters: spectral width of -2 to 16 ppm, 30° pulse width, and a relaxation delay of 1-2 seconds. A minimum of 16 scans is recommended to ensure a good signal-to-noise ratio.

- Data Processing:
 - Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm. [6] This internal referencing standardizes the data across experiments.

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

Data Interpretation and Causality:

- Aromatic Carbons (C-4, C-5, C-6, C-7): The four carbons of the benzene ring will appear in the aromatic region (110-145 ppm). The carbons directly bonded to chlorine (C-5, C-6) will have their chemical shifts influenced by the halogen's inductive effect.
- Imidazole Carbons (C-2, C-3a, C-7a): The C-2 carbon, bonded to a chlorine and two nitrogen atoms, will be significantly deshielded and appear far downfield (>140 ppm). The bridgehead carbons (C-3a, C-7a) will resonate at the higher end of the aromatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~145	C-2	Highly deshielded by two nitrogen atoms and one chlorine atom.
~135-140	C-3a, C-7a	Bridgehead carbons of the fused ring system.
~120-130	C-5, C-6	Carbons directly attached to chlorine.

| ~110-120 | C-4, C-7 | Protonated aromatic carbons. |

Protocol 3.2: ^{13}C NMR Spectrum Acquisition

- Sample Preparation:
 - Prepare a more concentrated sample than for ^1H NMR. Weigh 20-50 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in an NMR tube.[\[6\]](#) Higher concentration is required due to the low natural abundance of the ^{13}C isotope.
- Instrument Setup & Acquisition:
 - Use the same locked and shimmed sample from the ^1H NMR experiment.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
 - Typical parameters include a spectral width of 0 to 180 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbons, including quaternary ones.[\[6\]](#)
- Data Processing:
 - Process the FID with Fourier transform, phasing, and baseline correction.
 - Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[\[6\]](#)

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound and clues to its structure through fragmentation patterns.

Data Interpretation and Causality:

- Molecular Ion Peak ($[M]^+$): The molecular formula $C_7H_4Cl_3N_2$ gives a monoisotopic mass of approximately 219.94 amu.
- Isotopic Pattern: The most crucial feature for a polychlorinated compound is its isotopic signature. Chlorine has two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks:
 - M^+ : (contains three ^{35}Cl atoms)
 - $[M+2]^+$: (two ^{35}Cl , one ^{37}Cl)
 - $[M+4]^+$: (one ^{35}Cl , two ^{37}Cl)
 - $[M+6]^+$: (three ^{37}Cl) The relative intensities of these peaks provide definitive confirmation of the presence of three chlorine atoms.
- Fragmentation: Common fragmentation pathways for benzimidazoles involve the loss of small, stable molecules like HCN or, in this case, HCl, from the molecular ion.[\[6\]](#)[\[7\]](#)

Table 3: Predicted High-Resolution MS Data (ESI+)

m/z (calculated)	Ion Formula	Description
220.9511	$[C_7H_4Cl_3N_2]^+$	$[M+H]^+$ protonated molecule ($^{35}Cl_3$)
222.9482	$[C_7H_4Cl_2^{37}Cl_1N_2]^+$	$[M+H]^+$ A+2 isotope peak
224.9452	$[C_7H_4Cl_1^{37}Cl_2N_2]^+$	$[M+H]^+$ A+4 isotope peak

| 226.9423 | $[C_7H_4^{37}Cl_3N_2]^+$ | $[M+H]^+$ A+6 isotope peak |

Protocol 4.1: Electrospray Ionization (ESI) Mass Spectrum Acquisition

- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at ~1 mg/mL.
 - Dilute this stock solution with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of 1-10 μ g/mL.^[6] Formic acid is added to promote protonation and the formation of $[M+H]^+$ ions.
- Instrumental Analysis (LC-MS):
 - Inject the diluted sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
 - LC Conditions: A C18 reversed-phase column is typically used with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. This step serves to separate the analyte from any potential impurities before it enters the mass spectrometer.
 - MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for nitrogen-containing heterocycles like benzimidazoles.^[6]
 - Scan Range: A scan range of m/z 50-500 is appropriate to observe the molecular ion cluster and potential fragments.
 - Resolution: Acquire data in high-resolution mode (e.g., on a TOF or Orbitrap analyzer) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Data Interpretation and Causality:

- N-H Stretch: A characteristic broad absorption band is expected between 3200-3500 cm^{-1} due to the stretching of the N-H bond in the imidazole ring. The broadening is a result of intermolecular hydrogen bonding.[8]
- C-H Aromatic Stretch: A sharp peak or series of peaks will appear just above 3000 cm^{-1} .
- C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic system will result in a series of absorptions in the 1500-1650 cm^{-1} region.[9][10]
- C-Cl Stretch: Strong absorptions corresponding to the C-Cl bond stretching vibrations are expected in the fingerprint region, typically between 600-800 cm^{-1} .

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3500	Broad, Medium	N-H stretching
~3100	Sharp, Weak	Aromatic C-H stretching
1500-1650	Medium-Strong	C=N and C=C ring stretching

| 600-800 | Strong | C-Cl stretching |

Protocol 5.1: IR Spectrum Acquisition (KBr Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture, which is validated by its free-flowing texture and the absence of a broad O-H band in the background spectrum.

- Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Data Interpretation and Causality: The fused aromatic system of the benzimidazole core is a strong chromophore. Electronic transitions ($\pi \rightarrow \pi^*$) are expected. The parent benzimidazole shows absorption maxima around 243, 274, and 278 nm.^[11] The chloro-substituents may cause a slight bathochromic (red) shift in these absorptions.

Table 5: Predicted UV-Vis Absorption Maxima (Methanol)

λ_{max} (nm)	Transition Type
~280-290	$\pi \rightarrow \pi^*$

| ~245-255 | $\pi \rightarrow \pi^*$ |

Protocol 6.1: UV-Vis Spectrum Acquisition

- Sample Preparation:
 - Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

- Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU for optimal linearity and accuracy.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
 - Place the cuvettes in a dual-beam UV-Vis spectrophotometer.
 - Record the baseline with the blank cuvette.
 - Scan the sample from approximately 400 nm down to 200 nm to record the absorption spectrum.

Comprehensive Characterization Workflow

The logical flow of analysis ensures a complete and validated structural elucidation.

Caption: A self-validating workflow for spectroscopic analysis.

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